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Introduction

Octafluorocyclobutane (C4F8), a perfluorinated cyclic hydrocarbon, is a critical specialty gas
in the semiconductor manufacturing industry.[1] Its unique chemical properties make it highly
suitable for a range of plasma-based processes, including dielectric etching, deep silicon
etching, and chemical vapor deposition (CVD) chamber cleaning. This document provides
detailed application notes and experimental protocols for the effective utilization of C4F8 in
these key semiconductor fabrication steps.

Plasma Etching of Dielectric Films

C4F8 is widely employed for the selective and anisotropic etching of silicon dioxide (SiO2) and
other dielectric materials.[2][3] The high C/F ratio in C4F8 plasma leads to the formation of a
fluorocarbon polymer layer on the substrate surface. This polymer layer protects the sidewalls
from etchant species, enabling highly anisotropic profiles, while ion bombardment at the bottom
of the feature promotes the etching reaction.[3][4] Additives such as Argon (Ar) and Oxygen
(02) are often used to modulate the plasma chemistry, influencing etch rates and selectivity.[4]

Quantitative Data: Etch Rates and Selectivity
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The following tables summarize typical etch rates and selectivities achieved with C4F8-based
plasmas under various conditions.

Table 1: SiO2 Etch Rate with C4F8/Ar/CHF3/02 Plasma[5]

Selectivity
Gas Flow .
SiO2 Etch to
HF Power LF Power (2 Pressure (sccm) -
Rate Amorphous
(60 MHz) MHz) (mTorr) ArIC4F8ICH .
(Aimin) Carbon
F3/02
Layer (ACL)
140/30/25/
300 W 500 W 20 . 3350 >6
150/20/25/
500 W 500 W 20 . ~4240 ~6

Table 2: SiO2 and Si3N4 Etch Rates and Selectivity in Magnetized Inductively Coupled C4F8
Plasma[1][6]

SiO2 Etch Si3N4 Etch

Magnetic SiO2/Si3N4

RF Power . Pressure Rate Rate .
Field . . Selectivity

(Aimin) (Almin)

Unmagnetize

Low d Low - Low <41

_ Magnetized Increases Decreases

High 1.2 mTorr ) ) Up to 40:1

(>12 G) with power with power

Experimental Protocol: Reactive lon Etching (RIE) of
Si02

This protocol outlines a general procedure for etching silicon dioxide films using a C4F8-based
plasma in a reactive ion etching system.

Materials and Equipment:

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://spl.skku.ac.kr/_res/pnpl/etc/2011-10.pdf
https://pubs.aip.org/avs/jvb/article-pdf/16/2/500/11346303/500_1_online.pdf
https://pubs.aip.org/avs/jvb/article/16/2/500/470797/Selective-SiO2-Si3N4-etching-in-magnetized
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Reactive lon Etcher (RIE) with high-frequency (HF) and low-frequency (LF) power supplies
e Substrate with a patterned mask over a SiO2 film

o Octafluorocyclobutane (C4F8) gas

e Argon (Ar) gas

e Oxygen (O2) gas

o CHF3 gas (optional, for selectivity enhancement)

o Metrology tools for measuring etch depth and profile (e.g., profilometer, scanning electron
microscope)

Procedure:

o Chamber Preparation: Perform a chamber clean using an O2 plasma to remove any residual
fluorocarbon polymers from previous runs.

o Substrate Loading: Load the patterned substrate onto the chuck in the RIE chamber.
e Process Conditions:
o Set the chamber pressure to the desired value (e.g., 20 mTorr).[5]

o Introduce the process gases at the specified flow rates (e.g., Ar: 140 sccm, C4F8: 30
sccm, CHF3: 25 sccm, O2: 5 sccm).[5]

o Allow the gas flows to stabilize.
e Plasma Ignition and Etching:

o Apply RF power to both the top (source) and bottom (bias) electrodes (e.g., HF power:
300 W, LF power: 500 W).[5]

o The plasma will ignite, and the etching process will commence.
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o The duration of the etch will depend on the desired etch depth and the calibrated etch
rate.

e Process Termination:

o Turn off the RF power and gas flows.

o Vent the chamber to atmospheric pressure.
e Substrate Unloading and Analysis:

o Remove the substrate from the chamber.

o Analyze the etch depth, profile, and selectivity using appropriate metrology tools.

Visualization: SiO2 Etching Mechanism

The following diagram illustrates the fundamental mechanism of SiO2 etching in a C4F8
plasma.
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Mechanism of SiO2 Etching with C4F8 Plasma
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CVD Chamber Cleaning Workflow with C4F8

The Bosch Process Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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